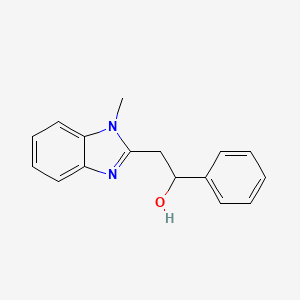![molecular formula C17H16ClIN2OS B3860984 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N'-[(1E)-1-(3-IODOPHENYL)ETHYLIDENE]ACETOHYDRAZIDE](/img/structure/B3860984.png)
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N'-[(1E)-1-(3-IODOPHENYL)ETHYLIDENE]ACETOHYDRAZIDE
Übersicht
Beschreibung
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-(3-IODOPHENYL)ETHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features both chlorophenyl and iodophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-(3-IODOPHENYL)ETHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:
Formation of the Chlorophenyl Methyl Sulfide: This step involves the reaction of 2-chlorobenzyl chloride with sodium sulfide to form 2-chlorophenyl methyl sulfide.
Hydrazone Formation: The 2-chlorophenyl methyl sulfide is then reacted with hydrazine hydrate to form the corresponding hydrazone.
Iodophenyl Acetohydrazide Formation: The hydrazone is then reacted with 3-iodobenzaldehyde under acidic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the hydrazone linkage, potentially leading to the formation of hydrazines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or catalysts like iron(III) chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could make it useful in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, particularly those involving sulfur and iodine chemistry.
Wirkmechanismus
The mechanism of action of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-(3-IODOPHENYL)ETHYLIDENE]ACETOHYDRAZIDE would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, potentially inhibiting their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(2-Bromobenzyl)sulfanyl]-N’-[(E)-(4-iodophenyl)methylene]acetohydrazide
- 2-[(4-CHLOROPHENYL)SULFANYL]-N’-[(E)-1-METHYL-2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ETHYLIDENE]ACETOHYDRAZIDE
Uniqueness
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-(3-IODOPHENYL)ETHYLIDENE]ACETOHYDRAZIDE is unique due to the presence of both chlorophenyl and iodophenyl groups, which can impart distinct chemical and biological properties. This dual functionality can make it more versatile in various applications compared to similar compounds.
Eigenschaften
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-[(E)-1-(3-iodophenyl)ethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClIN2OS/c1-12(13-6-4-7-15(19)9-13)20-21-17(22)11-23-10-14-5-2-3-8-16(14)18/h2-9H,10-11H2,1H3,(H,21,22)/b20-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSKNANVCKDSGF-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CSCC1=CC=CC=C1Cl)C2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CSCC1=CC=CC=C1Cl)/C2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClIN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3-DIMETHYL-6-(PROPAN-2-YL)-1H,2H,3H,4H,7H-INDOLO[2,3-C]QUINOLIN-1-ONE](/img/structure/B3860916.png)
![3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3860922.png)
![4-[6-(2,4-dichlorophenoxy)hexyl]morpholine](/img/structure/B3860933.png)


![2-oxo-2-{(2E)-2-[3-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3860958.png)


![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B3860967.png)


![N'-[(1Z)-1-(2,5-Dimethoxyphenyl)ethylidene]pyridine-3-carbohydrazide](/img/structure/B3860979.png)

